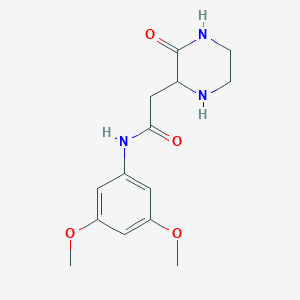
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-benzyl-2-(4-chloro-3,5-diméthylphénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide est un composé organique synthétique. Ce composé est caractérisé par sa structure moléculaire unique, qui comprend un groupe benzyle, une fraction diméthylphénoxy chlorée et un groupe dioxidotétrahydrothiophényle attaché à un squelette d’acétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-benzyl-2-(4-chloro-3,5-diméthylphénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation de l’intermédiaire phénoxy : En commençant par le 4-chloro-3,5-diméthylphénol, il peut être réagi avec un agent acylant approprié pour former l’intermédiaire phénoxy.
Introduction du groupe benzyle : L’intermédiaire phénoxy peut ensuite être réagi avec du chlorure de benzyle en présence d’une base pour introduire le groupe benzyle.
Formation du squelette d’acétamide : L’intermédiaire phénoxy benzylé peut être réagi avec du chlorure de chloroacétyle pour former le squelette d’acétamide.
Introduction du groupe dioxidotétrahydrothiophényle : Enfin, l’intermédiaire acétamide peut être réagi avec un dérivé de thiophène approprié pour introduire le groupe dioxidotétrahydrothiophényle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le N-benzyl-2-(4-chloro-3,5-diméthylphénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le groupe phénoxy chloré peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait donner des sulfoxydes ou des sulfones, tandis que la réduction pourrait produire des amines ou des alcools.
Applications De Recherche Scientifique
Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé pourrait être étudié pour son activité biologique, y compris ses propriétés antimicrobiennes ou anticancéreuses potentielles.
Médecine : Il pourrait servir de composé de tête pour le développement de nouveaux médicaments.
Industrie : Le composé pourrait être utilisé dans la production de produits chimiques ou de matériaux de spécialité.
Mécanisme D'action
Le mécanisme d’action du N-benzyl-2-(4-chloro-3,5-diméthylphénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide dépendrait de son application spécifique. Par exemple, s’il présente une activité biologique, il pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité et affectant les voies cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
N-benzyl-2-(4-chlorophénoxy)acétamide : Il lui manque les groupes diméthyle et dioxidotétrahydrothiophényle.
N-benzyl-2-(3,5-diméthylphénoxy)acétamide : Il lui manque les groupes chloro et dioxidotétrahydrothiophényle.
N-benzyl-2-(4-chloro-3,5-diméthylphénoxy)acétamide : Il lui manque le groupe dioxidotétrahydrothiophényle.
Unicité
La présence du groupe dioxidotétrahydrothiophényle dans le N-benzyl-2-(4-chloro-3,5-diméthylphénoxy)-N-(1,1-dioxidotétrahydrothiophène-3-yl)acétamide le distingue des composés similaires, conférant potentiellement des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C21H24ClNO4S |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
N-benzyl-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-15-10-19(11-16(2)21(15)22)27-13-20(24)23(12-17-6-4-3-5-7-17)18-8-9-28(25,26)14-18/h3-7,10-11,18H,8-9,12-14H2,1-2H3 |
Clé InChI |
ITZNNWQCSKRADZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12129617.png)



![(5Z)-5-(3,4-dichlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129629.png)

![1-Methyl-3-[2-(morpholin-4-yl)ethyl]-1-phenylurea](/img/structure/B12129665.png)
![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129672.png)

![N-[2-(tert-butyl)phenyl]-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiophe no[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129683.png)
![acetamide,2-[[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B12129698.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12129702.png)

![Methyl 4-{2-[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate](/img/structure/B12129711.png)
